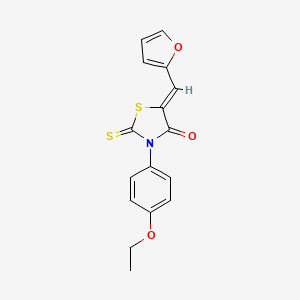

(Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(Z)-3-(4-Ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidinone core with a 4-ethoxyphenyl group at position 3 and a furan-2-ylmethylene substituent at position 5. This compound belongs to a class of molecules widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties. Its synthesis typically involves Knoevenagel condensation, yielding a Z-configuration around the exocyclic double bond . Key physical properties include a melting point of 140°C and moderate synthesis yield (53%) .

Properties

IUPAC Name |

(5Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-2-19-12-7-5-11(6-8-12)17-15(18)14(22-16(17)21)10-13-4-3-9-20-13/h3-10H,2H2,1H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLDMMOPBUECBW-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:

Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This step forms the thiazolidine ring structure.

Introduction of the Ethoxyphenyl Group: The 4-ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with the thiazolidinone intermediate.

Furan-2-ylmethylene Substitution: The final step involves the condensation of the thiazolidinone derivative with furan-2-carbaldehyde under acidic or basic conditions to form the (Z)-configured product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or thioether.

Substitution: The ethoxyphenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules, such as proteins and DNA, makes it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the growth of certain bacterial strains and cancer cell lines.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural versatility allows for the design of polymers and other materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the furan and ethoxyphenyl groups enhance binding affinity and specificity. This compound can also induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Position 3 Substituents : The 4-ethoxyphenyl group in the target compound contrasts with N-(2-ethoxyphenyl) in its closest analog (), highlighting the impact of substitution pattern on yield and reactivity. Bulkier groups like benzo[d]thiazol-2-yl (A4) result in higher melting points (259–261°C vs. 140°C) due to increased molecular rigidity .

- Position 5 Substituents : The furan-2-ylmethylene group in the target compound is less electron-withdrawing than 4-methoxybenzylidene (3a), contributing to its lower melting point (140°C vs. 215–217°C) .

Antimicrobial and Antifungal Activity

- Target Compound: Limited direct data are available, but furan-containing analogs (e.g., 3-(3-fluorophenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one) show weak antiplasmodial activity (IC50 ~100,000 nM) .

- Indole-Based Analogs : Compounds like (Z)-5-(1-methyl-1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-one (5f) exhibit potent antifungal activity, attributed to phenylacetic acid substituents. Replacing phenylacetic acid with propionic acid reduces activity, emphasizing the critical role of substituent chemistry .

- Benzoic Acid Derivatives : (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (5b) demonstrates superior antibacterial activity against resistant strains (e.g., MRSA) compared to ampicillin .

Enzyme Inhibition and Antioxidant Activity

- Aldose Reductase Inhibition : 4-Methoxybenzylidene derivatives (e.g., 3a) are potent aldose reductase inhibitors, suggesting that electron-donating groups enhance enzyme binding .

- Antioxidant Activity: Thienopyrimidine-rhodanine hybrids with nitro or methyl groups (e.g., 5j, IC50 = 17.54 μg/mL) show activity comparable to ascorbic acid, indicating that electron-withdrawing substituents improve radical scavenging .

Structure-Activity Relationship (SAR) Trends

Position 3 Modifications: Aryl Groups: 4-Ethoxyphenyl and 3-fluorophenyl substituents () confer moderate bioactivity, while benzo[d]thiazol-2-yl (A4) enhances thermal stability but may reduce solubility . Alkyl/Amino Groups: 2-Oxoethyl (3a) and morpholino (3f) substituents improve yield and enzyme affinity, likely due to hydrogen-bonding interactions .

Position 5 Modifications: Furan vs. Electron-Withdrawing Groups: Nitro or methoxy groups (e.g., 5j) enhance antioxidant activity, whereas hydroxy groups improve tyrosinase inhibition (e.g., 5-HMT, IC50 = 17.64 μg/mL) .

Biological Activity

(Z)-3-(4-ethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. Thiazolidinone compounds are known for their potential as therapeutic agents due to their ability to interact with various biological targets.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the ethoxyphenyl and furan groups enhances its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

-

Mechanisms of Action :

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It can interfere with the cell cycle, particularly at the G1/S phase, preventing cancer cells from dividing.

- Case Studies :

Other Biological Activities

Apart from anticancer effects, thiazolidinones exhibit a range of biological activities:

- Antidiabetic Properties : Some derivatives have shown promise in lowering blood glucose levels by enhancing insulin sensitivity.

- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

- Anti-inflammatory Effects : Thiazolidinone derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or diminish their efficacy:

| Modification | Effect on Activity |

|---|---|

| Ethoxy group at position 3 | Increases lipophilicity and bioavailability |

| Furan substitution | Enhances anticancer activity |

| Thio group presence | Contributes to enzyme inhibition |

Synthetic Strategies

Recent advancements in synthetic methodologies have enabled the efficient production of thiazolidinone derivatives. Techniques such as microwave-assisted synthesis and green chemistry approaches are being explored to optimize yields and reduce environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.